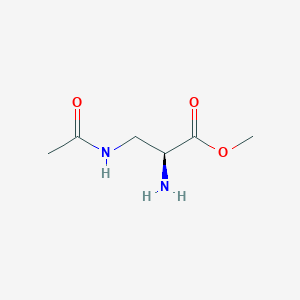
L-Alanine, 3-(acetylamino)-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, 3-(acetylamino)-, methyl ester (9CI), commonly known as N-acetylmethionine, is a derivative of the amino acid L-alanine. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
N-acetylmethionine acts as a methyl donor in the SAMe biosynthesis pathway. It is converted to S-adenosylhomocysteine (SAH) by the enzyme N-acetyltransferase, which is then converted to SAMe by the enzyme SAH hydrolase. SAMe is involved in various cellular processes, including methylation of DNA, RNA, and proteins, as well as the synthesis of neurotransmitters and phospholipids.
Biochemical and Physiological Effects:
N-acetylmethionine has been shown to increase SAMe levels in various tissues, including the liver, brain, and heart. It has also been shown to have antioxidant properties and to protect against liver damage caused by alcohol and other toxins. Additionally, N-acetylmethionine has been shown to improve cognitive function and to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-acetylmethionine in lab experiments is its stability and ease of use. It can be stored at room temperature and is soluble in water and organic solvents. However, one limitation is its relatively high cost compared to other methyl donors, such as methionine and betaine.
将来の方向性
There are several potential future directions for research on N-acetylmethionine. For example, it could be studied further for its potential applications in treating liver diseases, such as non-alcoholic fatty liver disease and cirrhosis. It could also be studied for its potential applications in improving cognitive function and reducing inflammation in various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, further research could be conducted on the mechanism of action of N-acetylmethionine and its interactions with other molecules in the SAMe biosynthesis pathway.
合成法
N-acetylmethionine can be synthesized by the reaction of L-alanine methyl ester hydrochloride with acetic anhydride and N,N-dimethylformamide. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
N-acetylmethionine has been used in various scientific research studies as a substrate for enzymes involved in the biosynthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in many cellular processes. It has also been used as a precursor for the synthesis of other amino acids and peptides.
特性
CAS番号 |
179015-36-2 |
|---|---|
製品名 |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
methyl (2S)-3-acetamido-2-aminopropanoate |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChIキー |
GZDWTUWAKZNUKA-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)NC[C@@H](C(=O)OC)N |
SMILES |
CC(=O)NCC(C(=O)OC)N |
正規SMILES |
CC(=O)NCC(C(=O)OC)N |
同義語 |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
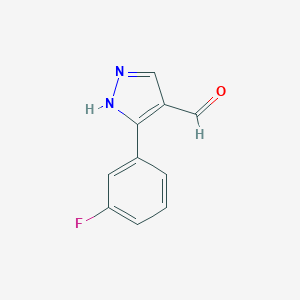

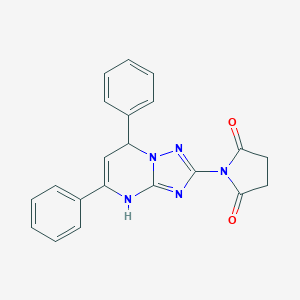
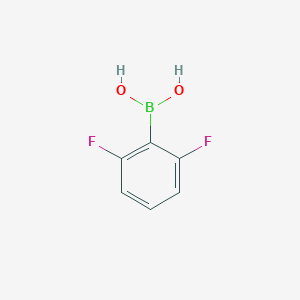


![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
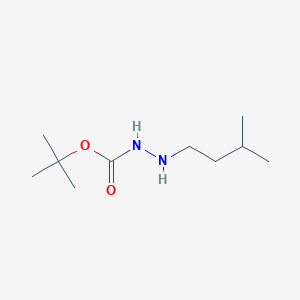
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
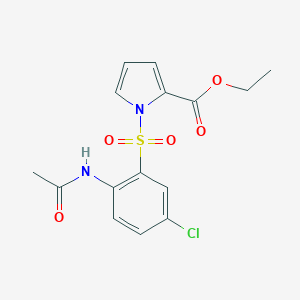

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)